8-Fluoroadenosine

Übersicht

Beschreibung

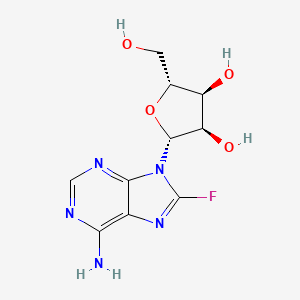

8-Fluoroadenosine is a fluorinated purine nucleoside, where a fluorine atom is substituted at the 8-position of the adenosine molecule. This modification imparts unique physicochemical properties to the compound, making it a subject of interest in various scientific fields, including medicinal chemistry and molecular biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroadenosine typically involves the fluorination of adenosine derivatives. One common method is the Balz-Schiemann reaction, where the corresponding 8-aminopurine starting material undergoes diazotization followed by fluorodediazonation in aqueous fluoroboric acid . Another approach involves the use of fluorinase enzymes, which catalyze the formation of the carbon-fluorine bond under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Enzymatic methods are particularly attractive for industrial applications due to their selectivity and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions: 8-Fluoroadenosine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom at the 8-position influences the reactivity of the molecule, often enhancing its stability and resistance to metabolic degradation .

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to displace the fluorine atom under appropriate conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize this compound to form various oxidized derivatives.

Reduction: Reducing agents such as sodium borohydride can reduce this compound to its corresponding reduced forms.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol-substituted adenosine derivatives, while oxidation can produce oxidized purine nucleosides .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

8-Fluoroadenosine has garnered attention for its potential as an antiviral and anticancer agent . Its structural similarity to natural nucleosides allows it to interfere with nucleic acid synthesis, which is crucial for the replication of viruses and cancer cells. Research has shown that fluorinated nucleosides can exhibit enhanced biological activity compared to their non-fluorinated counterparts due to improved metabolic stability and cellular uptake .

Case Study: Antiviral Activity

A study demonstrated that 3′-deoxy-3′-fluoroadenosine, a derivative of this compound, exhibited broad-spectrum antiviral activity against tick-borne encephalitis virus (TBEV) and West Nile virus (WNV) in mouse models. This highlights the potential of fluorinated nucleosides in developing new antiviral therapies .

Molecular Biology

In molecular biology, this compound is utilized to study nucleic acid metabolism and function. Its unique properties allow researchers to investigate the effects of fluorination on biological systems, particularly in understanding how modifications influence enzyme interactions and metabolic pathways .

Diagnostic Imaging

The compound is also employed in the development of diagnostic tools, particularly as a radiotracer for positron emission tomography (PET) imaging. Fluorinated adenosine derivatives have shown promise in tumor imaging due to their ability to accumulate in cancerous tissues, thus aiding in early detection and monitoring of tumors .

Case Study: PET Imaging

A study on the biodistribution of [^18F]-fluoro-1-β-D-arabinofuranosyl-adenine ([^18F]-FAA) demonstrated its potential as a tumor imaging agent. The results indicated significantly higher uptake in tumor tissues compared to blood, suggesting its utility in cancer diagnostics .

Synthesis and Chemical Properties

The synthesis of this compound presents challenges due to the lability of the nucleosidic linkage under standard conditions. Successful methods often involve protecting groups to stabilize the molecule during fluorination processes. Techniques such as the Balz-Schiemann reaction have been adapted for producing this compound effectively .

| Synthesis Method | Description | Challenges |

|---|---|---|

| Balz-Schiemann Reaction | Involves diazotization followed by fluorodediazonation | Lability of nucleosidic linkage |

| Enzymatic Methods | Environmentally friendly with high selectivity | Requires specific conditions for enzyme activity |

Wirkmechanismus

The mechanism of action of 8-Fluoroadenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis and function. The fluorine atom at the 8-position enhances the compound’s stability and resistance to enzymatic degradation, allowing it to exert its effects more effectively. Molecular targets include various enzymes involved in nucleic acid metabolism, such as DNA and RNA polymerases .

Vergleich Mit ähnlichen Verbindungen

2-Fluoroadenosine: Similar to 8-Fluoroadenosine but with the fluorine atom at the 2-position.

8-Fluoro-N-deoxyguanosine: Another fluorinated purine nucleoside with the fluorine atom at the 8-position of guanosine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. Its enhanced stability and resistance to metabolic degradation make it particularly valuable in medicinal chemistry and molecular biology research .

Eigenschaften

IUPAC Name |

2-(6-amino-8-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN5O4/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDZZAHOSKFCEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C(=N2)F)C3C(C(C(O3)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945890 | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23205-67-6 | |

| Record name | NSC341925 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Fluoro-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the synthesis of 8-fluoroadenosine challenging, and how have researchers overcome this?

A1: The synthesis of this compound is challenging due to the lability of the nucleosidic linkage, which can easily break down under standard fluorination conditions. Early attempts using the Schiemann reaction on 8-aminoadenosine resulted in the formation of 8-fluoroadenine and 8-oxyadenine instead of the desired product []. Researchers discovered that protecting the sugar moiety of the molecule was crucial for successful fluorination. Specifically, using 2',3',5'-tri-O-acetyl-8-aminoadenosine, synthesized from the corresponding 8-bromo compound via an azido intermediate, allowed for successful diazotization and fluorination with sodium nitrite in 40% HBF4 at -20°C []. This method, while still challenging, provides a viable route to synthesize this compound. A more recent approach utilizes the crown ether 18-crown-6 in the synthesis of 2′,3′,5′-tris-O-acetyl-8-fluoroadenosine from the 8-bromo precursor [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.